molecular formula C9H7F3O B13624893 2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone

2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone

Katalognummer: B13624893
Molekulargewicht: 188.15 g/mol
InChI-Schlüssel: LASFARRRZWDYTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone is an organic compound characterized by the presence of fluorine atoms and a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the reaction of 3-fluoro-2-methylbenzaldehyde with difluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of materials with unique properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism by which 2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological or chemical outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Difluoro-1-phenyl-ethanone: Lacks the additional fluorine and methyl groups, resulting in different chemical properties.

    3-Fluoro-2-methylbenzaldehyde: A precursor in the synthesis of 2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone.

    2,2-Difluoro-1-(4-fluoro-2-methyl-phenyl)-ethanone: Similar structure but with a different position of the fluorine atom on the phenyl ring.

Uniqueness

This compound is unique due to the specific arrangement of fluorine and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C9H7F3O

Molekulargewicht

188.15 g/mol

IUPAC-Name

2,2-difluoro-1-(3-fluoro-2-methylphenyl)ethanone

InChI

InChI=1S/C9H7F3O/c1-5-6(8(13)9(11)12)3-2-4-7(5)10/h2-4,9H,1H3

InChI-Schlüssel

LASFARRRZWDYTP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1F)C(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.